3-(1-Fluoroethyl)-6-methylpiperazine-2,5-dione
Description
Properties
CAS No. |
136606-95-6 |
|---|---|
Molecular Formula |
C7H11FN2O2 |
Molecular Weight |
174.17 g/mol |
IUPAC Name |
3-(1-fluoroethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H11FN2O2/c1-3(8)5-7(12)9-4(2)6(11)10-5/h3-5H,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
LVVYNGAMCFIOCV-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Chiral Amino Acid Precursors
The diketopiperazine core is typically derived from L- or D-configured amino acids. For example:
-
L-Alanine serves as the precursor for the 6-methyl group, while D-glutamic acid or D-aspartic acid provides the 3R configuration.
-
Fluoroethyl introduction necessitates chiral precursors such as (1R)-1-fluoroethylamine or its protected derivatives.
Core Piperazine-2,5-Dione Synthesis
The diketopiperazine scaffold is constructed via cyclization of dipeptide intermediates.
Solution-Phase Cyclization
A common approach involves:
-
Coupling N-Boc-L-alanine with D-glutamic acid using EDCI/HOBt in DMF.
-
Deprotection with TFA to yield a linear dipeptide.
-
Cyclization under high-dilution conditions (0.01 M in THF) with DIPEA, achieving 65–78% yield.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | EDCI/HOBt | DMF | 0°C → RT | 85% |
| Cyclization | DIPEA | THF | Reflux | 72% |
Solid-Phase Synthesis
Resin-bound dipeptides (e.g., Wang resin) enable efficient cyclization:
-
Fmoc-D-Glu(OtBu)-Wang Resin is treated with HATU/DIEA for coupling, followed by TFA cleavage and cyclization.
Introduction of the 1R-Fluoroethyl Group
The fluoroethyl substituent is introduced via nucleophilic substitution or reductive amination.
SN2 Fluorination
-
A hydroxyl-containing intermediate (e.g., (3R)-3-(1-hydroxyethyl)-6-methylpiperazine-2,5-dione) is treated with DAST (diethylaminosulfur trifluoride) in dichloromethane at −40°C, yielding 82–90% fluorinated product.
-
Stereochemical retention is achieved using bulky bases like 2,6-lutidine to minimize racemization.
Chiral Auxiliary-Mediated Synthesis
-
(1R)-1-Fluoroethylamine is coupled to the diketopiperazine core using HATU and DIPEA in acetonitrile, followed by deprotection with Pd/C/H₂.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.28 (d, J = 6.5 Hz, 3H, CH₃), 1.45 (d, J = 24.0 Hz, 3H, CHFCH₃), 4.12–4.25 (m, 2H, piperazine H).
-
X-ray crystallography validates the (3R,6S) configuration (CCDC deposition number: 2256789).
Comparative Analysis of Synthetic Routes
Methodology Table
| Method | Starting Materials | Fluorination Agent | Yield | ee |
|---|---|---|---|---|
| SN2 | Hydroxyethyl intermediate | DAST | 85% | 98% |
| Chiral auxiliary | (1R)-1-Fluoroethylamine | HATU | 78% | 99% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that piperazine derivatives can exhibit anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. For instance, studies have shown that certain piperazine derivatives can inhibit the activity of protein kinases involved in cancer progression .
Neuropharmacology
Piperazine derivatives are known to influence neurotransmitter systems. The specific configuration of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione may enhance its binding affinity to receptors such as serotonin and dopamine receptors, making it a candidate for treating psychiatric disorders .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes like acetylcholinesterase, which plays a critical role in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Study 1: Anticancer Properties
A study published in PubMed explored the structure-activity relationships of various piperazine derivatives, highlighting the potential of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione in inhibiting cancer cell proliferation. The results indicated that modifications to the piperazine ring could enhance its potency against specific cancer cell lines .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers examined the effects of piperazine derivatives on serotonin receptors. The findings suggested that (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione could modulate serotonin levels effectively, indicating its potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance binding affinity and specificity, while the piperazine ring can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
DKPs are highly tunable scaffolds; substituents at positions 3 and 6 critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Stereochemical Effects : The (3R,6S) configuration mirrors bioactive DKPs like (3R,6S)-3-(4-hydroxybenzyl)-6-methyl derivatives, which exhibit antibiotic activity . Diastereomers (e.g., 3S,6R vs. 3R,6S) show divergent biological profiles due to conformational preferences .
Biological Activity
(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione is a synthetic organic compound characterized by its unique piperazine structure, which includes a fluoroethyl group and a methyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 174.17 g/mol
- CAS Number : 136606-95-6
Synthesis
The synthesis of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione involves several key steps:
- Formation of the Piperazine Ring : Achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.
- Introduction of the Fluoroethyl Group : Conducted via nucleophilic substitution reactions using fluoroethyl halides.
- Methylation : Performed using alkylation reactions with methyl halides in the presence of a base.
The biological activity of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoroethyl group enhances binding affinity and specificity, while the piperazine ring facilitates interactions with biological macromolecules.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Antitumor Activity : Similar compounds in the piperazine family have shown potential in inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that certain piperazine derivatives can induce apoptotic cell death in human leukemia cells (HL-60) in a dose-dependent manner .
- Neuropharmacological Effects : Piperazine derivatives are known for their ability to inhibit human acetylcholinesterase, which suggests potential applications in treating neurodegenerative diseases .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione | Structure | Potential antitumor and neuropharmacological effects |
| (3R,6S)-3-[(1R)-1-chloroethyl]-6-methylpiperazine-2,5-dione | Similar structure with Cl instead of F | Moderate antitumor activity |
| (3R,6S)-3-[(1R)-1-bromoethyl]-6-methylpiperazine-2,5-dione | Similar structure with Br instead of F | Lower binding affinity compared to fluoro derivative |
Antitumor Activity
A notable study examined the effects of piperazine derivatives on HL-60 cells. The results indicated that compounds similar to (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione induced apoptosis at concentrations ranging from 5.0 µg/ml to 100.0 µg/ml . This highlights the potential for developing new anticancer agents based on this compound's structure.
Neuropharmacological Studies
Piperazine derivatives have been investigated for their inhibitory effects on acetylcholinesterase. Virtual screening studies revealed that certain derivatives bind effectively at both peripheral anionic and catalytic sites of the enzyme . This suggests that (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione may also possess similar inhibitory properties.
Q & A
Q. What are the optimal synthetic routes for enantioselective synthesis of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of chiral piperazine-2,5-diones typically involves multi-step reactions with careful control of stereochemistry. For example, similar compounds (e.g., 3-benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione) are synthesized via condensation reactions followed by asymmetric hydrogenation or enzymatic resolution . Key steps include:
- Use of chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to enforce stereocontrol at the 3- and 6-positions.
- Purification via recrystallization or chiral chromatography (e.g., CSP-HPLC) to confirm enantiomeric excess (>99% purity) .
- Characterization using / NMR and LC-MS to validate regiochemistry and fluorine incorporation .
Q. How can the stereochemical configuration of the 1-fluoroethyl and methyl substituents be unambiguously determined?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can correlate observed optical activity with predicted stereoisomers . Nuclear Overhauser effect (NOE) NMR experiments are critical for confirming spatial proximity of substituents (e.g., methyl and fluoroethyl groups) .
Q. What analytical techniques are most reliable for characterizing the physical and chemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability assays : Accelerated stability studies in buffers (pH 1–10) at 25–60°C, monitored via HPLC-UV for degradation products .
- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
- Mass spectrometry : High-resolution MS (HRMS) to detect hydrolytic or oxidative byproducts (e.g., defluorination) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination at the 3-position or methyl substitution at the 6-position) influence biological activity in kinase inhibition assays?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents combined with in vitro assays. For example:
- Replace the 1-fluoroethyl group with non-fluorinated analogs to assess fluorine’s role in target binding (e.g., via hydrogen-bonding or hydrophobic interactions).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase domains, validated by enzymatic inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
- Compare IC values against structurally similar compounds (e.g., 4-(3-fluorophenyl)piperidine-2,6-dione derivatives) to identify potency trends .
Q. What computational strategies can resolve contradictions in observed vs. predicted solubility and bioavailability data?
- Methodological Answer :
- Solubility prediction : Use COSMO-RS or Abraham solvation models to calculate log/log, cross-validated with experimental shake-flask measurements .
- Bioavailability conflicts : Apply machine learning (e.g., Random Forest models) trained on ADMET datasets to identify outliers. For low oral bioavailability despite high permeability, investigate efflux transporter interactions (e.g., P-glycoprotein) via Caco-2 assays .
Q. How can in vitro metabolic pathways be elucidated to identify potential toxic metabolites?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation, defluorination) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., Vivid® CYP450 kits) to assess competitive/non-competitive inhibition of major isoforms (CYP3A4, CYP2D6) .
Q. What experimental designs are recommended for investigating chiral inversion mechanisms under physiological conditions?
- Methodological Answer :
- Isotope labeling : Synthesize a /-labeled analog to track inversion via MS/MS fragmentation patterns.
- Kinetic studies : Monitor racemization rates in plasma or buffer at 37°C using chiral HPLC. Activation energy () calculations can distinguish between acid/base-catalyzed vs. enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
